Product packaging for ERK Inhibitor II, Negative Control(Cat. No.:CAS No. 1177970-73-8)

ERK Inhibitor II, Negative Control

Cat. No.: B3061510
CAS No.: 1177970-73-8
M. Wt: 328.3 g/mol
InChI Key: QMBDONCHHMIWFJ-UHFFFAOYSA-N
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Description

Significance of Control Experiments in Scientific Inquiry

At the heart of rigorous scientific investigation lies the principle of controlled experimentation. Controls are fundamental to establishing cause-and-effect relationships, allowing researchers to isolate the effects of a variable of interest from other potential influencing factors. nih.govnih.govmerckmillipore.com By providing a baseline for comparison, controls enable scientists to confidently attribute observed outcomes to the specific intervention being tested. nih.govresearchgate.net This minimizes the risk of misinterpreting data due to biases, confounding variables, or random experimental noise. merckmillipore.comresearchgate.net The reliability and reproducibility of scientific findings are, therefore, intrinsically linked to the thoughtful design and implementation of appropriate controls. nih.gov

Defining the Role of Negative Controls in Pharmacological and Chemical Biology Studies

In the context of pharmacology and chemical biology, a negative control is a compound that is structurally highly similar to an active chemical probe but is biologically inactive against the intended target protein. researchgate.netresearchgate.netcaymanchem.com The primary purpose of a negative control is to demonstrate that the biological effect observed with the active probe is a direct consequence of its interaction with the target of interest and not due to off-target effects or non-specific interactions of the chemical scaffold itself. researchgate.netresearchgate.net When an active probe elicits a cellular response that its corresponding negative control does not, it strengthens the hypothesis that the observed phenotype is mediated by the intended target. caymanchem.com

Evolution of Standards for High-Quality Chemical Probes and Their Inactive Analogs

The scientific community has increasingly recognized the importance of using well-characterized and highly selective chemical probes to avoid generating misleading data. nih.govh1.co This has led to the evolution of stringent standards for what constitutes a high-quality chemical probe. These criteria often include demonstrated potency and selectivity for the intended target, as well as cellular activity. nih.govh1.co A crucial component of these evolving standards is the availability and characterization of a closely related, inactive analog to serve as a negative control. nih.gov Large-scale kinase inhibitor profiling studies have highlighted the promiscuity of many small molecule inhibitors, reinforcing the need for comprehensive characterization of both the active probe and its negative control to understand their full spectrum of biological activities. nih.govnih.gov The ideal negative control should share the same off-target profile as the active probe, with the exception of the intended target. nih.gov

Contextualizing ERK Inhibitor II, Negative Control within Chemical Probe Methodologies

This compound, also known as FR180209, serves as a case in point for the application of negative controls in modern chemical biology. merckmillipore.com It is the structurally related, inactive analog of ERK Inhibitor II (FR180204), a potent and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. nih.govcaymanchem.comtocris.com The ERK signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer. h1.co Therefore, specific inhibitors of this pathway are invaluable research tools. The use of this compound alongside its active counterpart allows researchers to dissect the specific contributions of ERK1/2 signaling to a biological phenomenon, providing a necessary control to validate the on-target effects of the active inhibitor.

A key aspect of a good negative control is that its lack of activity on the primary target should not be accompanied by the acquisition of new, potent off-target activities. Interestingly, while this compound (FR180209) shows markedly reduced potency against ERK1 and ERK2, it has been reported to inhibit other kinases, such as Aurora B kinase. merckmillipore.com This highlights a critical consideration in the use of negative controls: a simple loss of phenotype with the negative control does not always unequivocally prove on-target activity of the probe. It underscores the necessity for comprehensive profiling of both the active compound and its negative control to properly interpret experimental results.

Below is a table summarizing the properties of ERK Inhibitor II and its negative control:

FeatureERK Inhibitor II (FR180204)This compound (FR180209)
Synonyms FR180204FR180209, 5-(2-Phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ol
CAS Number 865362-74-91177970-73-8
Molecular Formula C₁₈H₁₃N₇C₁₈H₁₂N₆O
Molecular Weight 327.34 g/mol 328.33 g/mol
Primary Target(s) ERK1, ERK2Significantly reduced activity against ERK1/2
Reported Off-Target(s) Displays selectivity over many other kinasesAurora B kinase, Chk2, IRR/INSRR, Ack1/TNK2
Key Role To inhibit the activity of ERK1 and ERK2 for studying their biological roles.To serve as a control for the on-target effects of FR180204.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12N6O B3061510 ERK Inhibitor II, Negative Control CAS No. 1177970-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydropyrazolo[3,4-c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O/c25-18-12-10-13(19-20-17(12)21-22-18)15-14-8-4-5-9-24(14)23-16(15)11-6-2-1-3-7-11/h1-10H,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBDONCHHMIWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=O)NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587897
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177970-73-8
Record name 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1,2-dihydro-3H-pyrazolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Theoretical Frameworks for Negative Control Utilization

Principles of Experimental Validation through Negative Controls

Negative controls are integral to validating experimental outcomes. They establish a baseline by showing what occurs in the absence of the primary variable being tested. lmu.edu This helps to confirm that any observed effects are genuinely due to the experimental treatment and not extraneous factors. lmu.edu In essence, a negative control group is not exposed to the experimental treatment or any other treatment expected to produce an effect. berkeley.edu The primary purpose is to validate the specificity of an experiment and identify potential false positives. lmu.edu If a negative control yields a result similar to the experimental group, it may signal a flaw in the experimental design or the presence of confounding variables.

For instance, in a study testing a new medication, a negative control group might receive a placebo. simplicable.com This allows researchers to account for the placebo effect, where subjects experience real changes even with a non-therapeutic substance. The use of negative controls is a routine precaution in biological laboratory experiments to uncover spurious causal inferences. nih.gov

Distinguishing Negative Controls from Control Groups

While often used interchangeably, "negative control" and "control group" have distinct meanings. A control group serves as a benchmark, treated identically to the experimental group but without exposure to the experimental treatment. berkeley.eduhelpfulprofessor.com This comparison helps to ensure that any differences in outcome are attributable to the treatment itself. berkeley.edu

A negative control is a specific type of control group that receives a treatment not expected to produce any results. simplicable.com This is in contrast to a positive control group, which receives a treatment known to produce the expected effect, thereby confirming the experiment is working correctly. berkeley.edusimplicable.com For example, when testing a new antibiotic, a negative control might involve a sterile swab wiped on a growth plate to check for contamination, while a positive control would be an existing, effective antibiotic. berkeley.eduyoutube.com

Assumptions Underlying the Efficacy of Negative Control Compounds

The effectiveness of a negative control compound, such as "ERK Inhibitor II, Negative Control," hinges on several key assumptions. This particular compound is a structural analog of ERK Inhibitor II but lacks significant activity against its primary target, ERK1/2. sigmaaldrich.com It is, however, an inhibitor of Aurora B kinase. sigmaaldrich.com

The core assumptions for a negative control are:

It should not be causally related to the outcome of interest. duke.edu

It should share a similar bias structure with the primary exposure or outcome. duke.edunih.gov This "U-comparability" implies that the negative control is associated with the same unmeasured confounders as the active compound. nih.gov

Subject matter knowledge is crucial for selecting appropriate negative controls, as incorrect causal assumptions can lead to misleading results. nih.gov The choice of a negative control must be rigorously validated based on an understanding of the potential sources of bias in the experiment. nih.gov

Addressing Potential Biases in Experimental Design via Negative Controls

A primary function of negative controls is to detect and, in some cases, adjust for biases that can compromise the validity of a study. nih.govnih.gov These can include unmeasured confounding, selection bias, and recall bias.

Unmeasured confounding occurs when an unobserved factor influences both the exposure and the outcome, leading to a spurious association. Negative controls can help detect this by serving as a proxy for the unmeasured confounders. nih.gov If an association is found between the negative control and the outcome, it suggests the presence of confounding bias that is also likely affecting the primary exposure-outcome relationship. duke.eduresearchgate.net Recent methodological advances have even explored using negative controls for both bias detection and removal. nih.gov

Selection bias can occur when the process of selecting subjects for a study or their retention leads to a systematic difference between the groups being compared. ki.seescholarship.org Negative controls can be employed to detect various forms of selection bias. nih.govki.seescholarship.org For example, if a negative control exposure, which should have no effect on the outcome, shows an association, it might indicate that certain characteristics of the participants influenced their selection into the study. ki.seescholarship.org This can occur in retrospective studies if the outcome and an unmeasured cause of the exposure affect study enrollment. ki.seescholarship.org Similarly, in prospective studies, if the exposure and an unmeasured cause of the outcome affect loss to follow-up, a negative control can help identify this bias. ki.seescholarship.org

Recall bias is a systematic error that occurs when there are differences in the accuracy or completeness of the recollections of past events or experiences by study participants. dovetail.com This is a particular concern in case-control studies where individuals with a disease (cases) may recall past exposures differently than those without the disease (controls). dovetail.com While more common in epidemiological studies, the principle can be applied to other research areas. nih.gov Using a negative control exposure—an exposure not believed to be causally related to the outcome—can help assess the presence of recall bias. nih.gov If cases and controls report this negative control exposure at different rates, it suggests that recall bias may be influencing the reporting of the primary exposure of interest. nih.gov Strategies to minimize recall bias include careful question phrasing and, where possible, using objective records to verify self-reported information. researchgate.net

Detailed Characterization of Erk Inhibitor Ii, Negative Control: Beyond Its Intended Null Activity

Reported Specificity Profile Relative to ERK1/2 Kinases

The primary characteristic of a negative control in pharmacological studies is its lack of activity against the intended target. In this regard, ERK Inhibitor II, Negative Control fulfills its designated role.

Absence of Inhibitory Potency Against ERK1 and ERK2

Biochemical assays have consistently demonstrated that this compound (FR180209) exhibits little to no inhibitory activity against the extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). merckmillipore.com This lack of potency is a crucial feature, as it is designed to be a structural analog of an active ERK inhibitor, allowing researchers to distinguish between on-target and off-target effects in cellular and in vivo studies. Its inertness towards ERK1/2 validates its use as a reliable negative control in experiments investigating the ERK signaling pathway.

Comparative Analysis with Active ERK Inhibitor II (FR180204)

In stark contrast to its negative control counterpart, the active compound, ERK Inhibitor II (FR180204), is a potent, ATP-competitive inhibitor of both ERK1 and ERK2. This pyrazolopyridazinamine derivative shows significant inhibitory action against these kinases.

The substantial difference in activity between FR180204 and its negative control, FR180209, underscores the subtle structural modifications that can drastically alter a compound's biological activity. This comparative analysis is fundamental for interpreting experimental results, ensuring that observed effects with the active inhibitor are indeed due to the inhibition of the ERK pathway.

Identified Off-Target Modulatory Activities

Despite its lack of efficacy against ERK1/2, this compound has been found to modulate the activity of other kinases, a phenomenon that has led to its alternative designation as "Chk2 Inhibitor IV". merckmillipore.comsigmaaldrich.com This off-target activity is a critical consideration for researchers using this compound, as it can lead to confounding results if not properly accounted for.

Chk2 Kinase Modulation Mechanisms

The most significant off-target activity of this compound is its inhibition of Checkpoint Kinase 2 (Chk2), a crucial component of the DNA damage response pathway. Research indicates that this compound can achieve a substantial 81% inhibition of Chk2 in assays conducted with an ATP concentration of 70 µM. merckmillipore.com The mechanisms behind this inhibition are multifaceted, involving both the disruption of protein-protein interactions and the modulation of kinase phosphorylation.

Studies have revealed that this compound can disrupt the physical interaction between ERK and Chk2. nih.gov This interaction is dependent on the phosphorylation of Chk2 at the Threonine 68 (Thr68) residue. nih.gov By diminishing this phosphorylation, the inhibitor effectively hinders the association between the two kinases. nih.govresearchgate.net This disruption of a key protein-protein interaction represents a significant mechanism through which the compound exerts its off-target effects on the Chk2 signaling axis.

While detailed kinetic studies specifically characterizing FR180209 as a competitive inhibitor of ATP for Chk2 are not extensively published, its ability to inhibit Chk2 phosphorylation at Thr68 suggests an interference with the kinase's catalytic activity. nih.govresearchgate.net The active ERK inhibitor, FR180204, is known to be an ATP-competitive inhibitor of ERK1/2. Given the structural similarity, it is plausible that the negative control interacts with the ATP-binding pocket of Chk2, leading to the observed inhibition of its phosphorylation and downstream signaling.

Aurora B Kinase Inhibition Profile

Originally developed as a structural analog to serve as a negative control for ERK Inhibitor II, this compound paradoxically exhibits potent and selective inhibitory activity against Aurora B kinase. sigmaaldrich.commerckmillipore.com Detailed biochemical assays have demonstrated that at a concentration of 1 µM, the compound achieves 95% inhibition of Aurora B kinase activity. sigmaaldrich.commerckmillipore.com This inhibitory action is notably selective for the B isoform of the Aurora kinase family. In the same experimental conditions, it displayed no significant activity against Aurora A (0% inhibition) and only minimal activity against Aurora C (16% inhibition). sigmaaldrich.commerckmillipore.com This selective profile suggests a specific interaction with the Aurora B kinase, distinguishing it from its intended role as an inactive control for ERK pathways.

Kinase TargetPercent Inhibition (%)Compound Concentration (µM)ATP Concentration (µM)
Aurora B95110
Aurora A0115
Aurora C16115

This table summarizes the selective inhibition of Aurora kinase isoforms by this compound.

Inhibition of Insulin (B600854) Receptor Family Kinases (IRR/INSRR)

Further investigation into the kinase inhibitory spectrum of "this compound" has revealed significant activity against members of the insulin receptor family. Specifically, the compound has been shown to inhibit the Insulin Receptor-Related Receptor (IRR), also known as INSRR. sigmaaldrich.commerckmillipore.com In cellular assays, it was found to inhibit the insulin-induced activation of the insulin receptor (IR). medchemexpress.com Biochemical screening demonstrated a 75% inhibition of IRR/INSRR at an ATP concentration of 200 µM. sigmaaldrich.commerckmillipore.com This off-target activity is significant, as the insulin receptor and its relatives are crucial regulators of metabolic processes and cellular growth, distinct from the MAPK/ERK signaling cascade.

Kinase TargetPercent Inhibition (%)ATP Concentration (µM)
IRR/INSRR75200

This table presents the inhibitory activity of the compound against the Insulin Receptor-Related Receptor.

Activity Against Ack1/TNK2

The multi-target nature of "this compound" is further underscored by its inhibitory effect on Activated CDC42 Kinase 1 (Ack1), also referred to as TNK2. Ack1 is a non-receptor tyrosine kinase implicated in various cellular processes, including cell survival and migration. nih.gov Biochemical assays have quantified the compound's activity, showing 71% inhibition of Ack1/TNK2 in the presence of a 70 µM ATP concentration. sigmaaldrich.commerckmillipore.com This finding adds another layer of complexity to the compound's pharmacological profile, identifying a third distinct kinase family that it potently modulates.

Kinase TargetPercent Inhibition (%)ATP Concentration (µM)
Ack1/TNK27170

This table displays the inhibitory effect of the compound on Ack1/TNK2.

Implications of Multi-Target Modulatory Capacity for Experimental Design

The significant off-target activities of a compound designated as a "negative control" carry profound implications for experimental design and data interpretation. The potent inhibition of Aurora B, IRR/INSRR, and Ack1/TNK2 means that this molecule is an active pharmacological agent, and its use as an inert control for ERK inhibition is scientifically unsound. sigmaaldrich.commerckmillipore.com

When designing experiments, researchers must acknowledge that any observed cellular or physiological effect following treatment with this compound cannot be confidently attributed to the lack of ERK1/2 pathway modulation. Instead, the phenotype could be a result of the inhibition of Aurora B, which plays a pivotal role in cell division, or the disruption of the insulin receptor signaling pathway, or the downregulation of Ack1 activity. nih.govnih.gov The high degree of structural similarity among the ATP-binding sites of various kinases is a well-known challenge, often leading to off-target effects for kinase inhibitors. nih.gov

Methodological Paradigms for Employing Erk Inhibitor Ii, Negative Control in Research

Integration into Phosphorylation and Dephosphorylation Assay Designs

Phosphorylation and dephosphorylation events are the central mechanisms of signal transduction in the MAPK/ERK pathway. Assays designed to measure the phosphorylation state of ERK or its substrates are primary methods for assessing inhibitor efficacy. The ERK Inhibitor II, Negative Control is integral to these designs to establish a baseline and control for non-specific effects. sigmaaldrich.comfishersci.com

In a typical experimental setup, such as a Western blot or an ELISA-based assay, cells or purified enzymes are treated with the active ERK inhibitor, the negative control, and a vehicle control (e.g., DMSO). The active inhibitor is expected to cause a dose-dependent decrease in the phosphorylation of ERK1/2 at its activation loop (Threonine 202/Tyrosine 204) and its downstream targets. In contrast, the this compound, when used at the equivalent concentration, should not produce a significant change in the phosphorylation levels of these specific targets. merckmillipore.com This direct comparison allows researchers to confidently attribute the observed dephosphorylation to the on-target activity of the active compound.

Table 1: Experimental Design for a Cellular Phosphorylation Assay

Treatment Group Compound Purpose Expected Outcome (p-ERK Levels)
1Vehicle (e.g., DMSO)Establishes baseline pathway activity.High
2Active ERK Inhibitor (FR180204)To test for specific inhibition of ERK phosphorylation.Low / Decreased
3This compound (FR180209)To control for off-target or chemical scaffold effects.High / Unchanged

Application in Studies of MAPK Signaling Pathway Dynamics

The Mitogen-Activated Protein Kinase (MAPK) pathway is characterized by complex dynamic behaviors, including feedback and feedforward loops that regulate signal duration and amplitude. nih.govnih.gov For instance, inhibition of ERK can disrupt negative feedback loops that normally suppress upstream components like RAF kinases, paradoxically leading to increased MEK and ERK phosphorylation even as ERK's catalytic activity is blocked. nih.govnih.gov

The use of this compound is crucial for interpreting these complex dynamics. By treating parallel cell cultures with the active inhibitor and the negative control, researchers can differentiate between pathway-specific phenomena and non-specific cellular stress responses. If a dynamic effect, such as the rebound phosphorylation of ERK, is observed with the active inhibitor but not with the negative control, it strongly suggests the effect is a true consequence of disrupting the signaling network through specific ERK inhibition. nih.gov

Use in Investigating Kinase Activation and Downstream Signaling Cascades

ERK1/2 activation culminates in the phosphorylation of a multitude of downstream substrates, including transcription factors (e.g., ETS family) and other kinases (e.g., RSK), which in turn regulate gene expression and cellular processes like proliferation and survival. nih.govaacrjournals.org Validating that an inhibitor's effects on these downstream events are mediated through ERK requires demonstrating a lack of effect with the negative control.

An experimental strategy would involve measuring the phosphorylation status of a known downstream ERK substrate, such as RSK1 at Ser380. The active ERK inhibitor should block this downstream phosphorylation event. The this compound should have no impact, confirming that the signaling cascade is interrupted at the level of ERK and not by an unrelated off-target activity of the compound series. nih.gov This approach provides clear evidence of the inhibitor's mechanism of action within the signaling cascade.

Table 2: Expected Results in a Downstream Signaling Analysis

Target Protein Vehicle Control Active ERK Inhibitor This compound Conclusion
p-ERK (T202/Y204) HighLowHighConfirms on-target activity of the active inhibitor.
p-RSK (Ser380) HighLowHighValidates that the downstream effect is ERK-dependent.

Experimental Strategies for Validating On-Target Specificity of Active Compounds

The most direct method for validating on-target effects is the parallel use of a potent, selective chemical probe and a closely related but biologically inactive analog. nih.gov this compound (FR180209) is designed for precisely this purpose, being a structural analog of the active ERK inhibitor FR180204. merckmillipore.comscbt.com In this paradigm, any observed cellular phenotype—such as decreased proliferation, cell cycle arrest, or apoptosis—is interrogated by treating the system with both compounds at identical concentrations. A result is considered on-target if it is produced by the active inhibitor but not by the negative control. This strategy effectively subtracts the potential effects of the shared chemical scaffold, isolating the effect of target engagement. nih.gov

To further strengthen the evidence for on-target activity, findings can be confirmed using an orthogonal approach. This involves using a second, structurally distinct active inhibitor of the same target. For example, after demonstrating that FR180204, but not its negative control, inhibits cell viability, a researcher could repeat the experiment with another class of ERK inhibitor, such as SCH772984. nih.govnih.gov If both structurally unrelated active inhibitors produce the same phenotype, while the negative control remains inert, it provides powerful, multi-faceted evidence that the observed effect is due to ERK inhibition. This approach minimizes the possibility that the phenotype is caused by an unknown off-target shared by a single chemical class of inhibitors.

Considerations for Concentration-Dependent Application in Cellular and Biochemical Assays

When employing a negative control, it is critical to use it at concentrations equivalent to those of the active compound in dose-response experiments. This ensures a fair comparison and proper control for any potential concentration-dependent, non-specific effects. However, it is crucial to recognize that a "negative control" is often only negative with respect to its intended target.

This compound, while showing little to no activity against ERK1/2, has been shown to inhibit other kinases at higher concentrations. For example, it is a potent inhibitor of Aurora B kinase (95% inhibition at 1 µM) and also shows activity against Chk2 and the Insulin (B600854) Receptor Family (IRR/INSRR). sigmaaldrich.commerckmillipore.com Therefore, researchers must be aware of the control compound's own pharmacological profile. If an experiment uses a high concentration of the active inhibitor (e.g., >1 µM), the negative control at the same concentration may elicit its own biological effects through these off-targets. This necessitates careful experimental design and interpretation, potentially requiring the use of lower concentrations where the negative control is known to be inert against both ERK and its own secondary targets.

Table 3: Profile of this compound

Property Description Reference
Primary Inactive Target ERK1/2 sigmaaldrich.commerckmillipore.com
Synonyms FR180209, Irfin1 sigmaaldrich.commerckmillipore.com
CAS Number 1177970-73-8 sigmaaldrich.comscbt.com
Known Off-Targets (at ~1µM) Aurora B kinase, Chk2, IRR/INSRR, Ack1/TNK2 sigmaaldrich.commerckmillipore.com
Active Analog ERK Inhibitor II (FR180204) merckmillipore.comscbt.com

Analytical Interpretation of Research Data Obtained with Erk Inhibitor Ii, Negative Control

Interpreting the Absence of Expected Biological Effects

The primary function of ERK Inhibitor II, Negative Control is to establish a baseline against which the effects of the active ERK inhibitor can be measured. When an experiment is conducted, the active inhibitor is expected to produce a specific biological effect by blocking the ERK signaling pathway. researchgate.net In a well-designed experiment, the negative control should not produce this effect.

The absence of a biological effect in cells treated with the negative control is the expected and desired outcome. This lack of activity confirms that the observed effects of the active inhibitor are not due to the general chemical structure of the compound, the solvent it is dissolved in, or other non-specific factors. For instance, if the active ERK inhibitor is shown to decrease cell proliferation, the negative control should not impact proliferation rates. This differential response provides strong evidence that the anti-proliferative effect is a direct consequence of ERK inhibition.

Analyzing Unexpected Biological Activities: Identifying and Characterizing Off-Target Effects

While this compound is designed to be inactive against ERK, it may exhibit unexpected biological activities. sigmaaldrich.comacs.org These are known as off-target effects and can arise from the compound interacting with other kinases or cellular proteins. acs.orgnih.gov The identification and characterization of these off-target effects are crucial for the correct interpretation of data.

Should the negative control produce a biological effect, it signals a potential off-target interaction. This necessitates further investigation to identify the unintended target. For example, if both the active ERK inhibitor and the negative control alter the expression of a particular gene, it suggests that this regulation is independent of ERK inhibition. Techniques such as kinase profiling, where the compound is tested against a large panel of kinases, can help identify the specific off-target protein. acs.orgnih.gov Understanding these off-target effects is vital to avoid misattributing them to the inhibition of the primary target, ERK. It is important to recognize that even structurally similar molecules can have different off-target profiles. acs.org

Contribution to Demonstrating True Target Engagement of Active Inhibitors

A key challenge in drug discovery and cell signaling research is confirming that a compound is interacting with its intended target within a cell. This is known as target engagement. promega.com this compound plays a pivotal role in demonstrating that the active inhibitor is indeed engaging with ERK.

By comparing the cellular outcomes of the active inhibitor and the negative control, researchers can infer target engagement. If the active inhibitor elicits a known downstream effect of ERK signaling blockade (e.g., decreased phosphorylation of RSK), while the negative control does not, it provides strong evidence for on-target activity. researchgate.net This is particularly powerful when combined with direct biochemical assays, such as cellular thermal shift assays (CETSA) or NanoBRET™ Target Engagement assays, which can physically demonstrate the binding of the active inhibitor to ERK in live cells, a binding that should be absent with the negative control. promega.com

Statistical Approaches for Assessing Control Outcomes in High-Throughput Screening

In high-throughput screening (HTS), where thousands of compounds are tested, robust statistical methods are essential for data analysis. nih.govuzh.chresearchgate.net Negative controls, like this compound, are critical for establishing the baseline against which "hits" (active compounds) are identified.

Several statistical approaches are employed to assess control outcomes in HTS:

Z-factor and Z'-factor: These metrics are used to evaluate the quality of an assay by measuring the separation between the positive and negative control signals. A Z'-factor greater than 0.5 is generally considered indicative of a robust assay suitable for HTS. nih.gov

Normalization: Data from HTS plates are often normalized to the signals from the negative and positive controls on the same plate. nih.govuzh.ch This corrects for plate-to-plate variability and allows for more accurate comparison of compounds.

Hit Identification: Hits are typically identified as compounds that produce a signal that is a certain number of standard deviations away from the mean of the negative control wells. nih.govresearchgate.net The use of robust statistics, such as the median and median absolute deviation (MAD), can make this process less sensitive to outliers. uzh.ch

Below are interactive data tables illustrating how data from experiments using an active ERK inhibitor and its negative control might be analyzed.

Table 1: Hypothetical Cell Proliferation Data

This table shows the effect of an active ERK inhibitor and the negative control on the proliferation of a cancer cell line. The data is presented as a percentage of the vehicle-treated control.

CompoundConcentration (µM)Percent ProliferationStandard Deviation
Vehicle (DMSO)-1005.2
Active ERK Inhibitor1454.1
Active ERK Inhibitor5223.5
Active ERK Inhibitor10112.8
This compound1985.5
This compound5954.9
This compound10935.1

Table 2: Hypothetical Kinase Selectivity Profile

This table illustrates a hypothetical kinase selectivity screen for the active ERK inhibitor and the negative control, showing the percentage of inhibition at a 1 µM concentration.

Kinase TargetActive ERK Inhibitor (% Inhibition)This compound (% Inhibition)
ERK1923
ERK2955
JNK11512
p38α87
Aurora B1085
Chk2578

Contribution of Erk Inhibitor Ii, Negative Control to Advanced Chemical Biology Research

Facilitating the Elucidation of Novel Kinase Biology

The study of protein kinases, enzymes that regulate a vast array of cellular processes, is a cornerstone of modern biology. While the primary role of ERK (extracellular signal-regulated kinase) in the MAPK/ERK pathway is well-established, the full spectrum of its functions and the activities of other structurally similar kinases are still being uncovered. patsnap.com ERK Inhibitor II, Negative Control plays a critical role in this exploration.

By using the negative control alongside its active counterpart, researchers can distinguish between cellular events caused by the specific inhibition of ERK and those that are off-target effects. For instance, while ERK Inhibitor II effectively blocks ERK activity, its negative control shows significantly reduced or no inhibitory effect on ERK1/2. sigmaaldrich.com However, the negative control has been shown to inhibit other kinases, such as Aurora B kinase, Chk2, IRR/INSRR, and Ack1/TNK2. sigmaaldrich.commerckmillipore.com This differential activity allows scientists to probe the specific consequences of inhibiting these other kinases, potentially revealing their previously unknown roles in cellular pathways. The use of such tools helps to avoid misinterpretation of experimental results that could arise from using less selective inhibitors that affect multiple kinases. researchgate.net

Enhancing the Rigor and Reproducibility of Pharmacological Investigations

The "replication crisis," a growing concern over the inability to reproduce published scientific findings, highlights the need for rigorous experimental design. wikipedia.org In pharmacological studies, the use of a well-characterized negative control is a fundamental practice for ensuring the reliability of results. nih.gov this compound, being structurally similar to the active inhibitor, provides an ideal tool for this purpose. merckmillipore.comchemicalprobes.org

Informing the Development of Next-Generation Selective Chemical Probes

The development of highly selective chemical probes is a major goal in chemical biology. nih.govresearchgate.net The information gleaned from studying the activity profile of negative controls like this compound is invaluable in this process. While designed to be inactive against the primary target, negative controls often exhibit their own "off-target" activities. sigmaaldrich.com

A detailed analysis of the kinases that this compound does inhibit can provide crucial structure-activity relationship (SAR) data. sigmaaldrich.commerckmillipore.com By comparing the chemical structures of the active inhibitor and its negative control and correlating these differences with their respective inhibitory profiles, medicinal chemists can identify the specific chemical moieties responsible for binding to ERK and those that interact with off-target kinases. This knowledge can then be used to design new inhibitors with improved selectivity, minimizing unwanted side effects and leading to more precise tools for research and potentially safer therapeutics. acs.org The process of developing a potent and selective probe often involves creating and testing a library of related compounds, including inactive analogs, to fine-tune the desired activity and selectivity. researchgate.net

Role in Advancing Understanding of Cellular Pathway Interconnections

Cellular signaling is not a collection of linear pathways but a complex, interconnected network. lifechemicals.comnih.gov Understanding this crosstalk is essential for a complete picture of cellular regulation. This compound can be a valuable tool in dissecting these intricate connections.

For example, a study might reveal a cellular response upon treatment with the active ERK Inhibitor II. By demonstrating that the negative control, which inhibits a different set of kinases like Aurora B, does not elicit the same response, researchers can more confidently attribute the initial observation to the ERK pathway. sigmaaldrich.commerckmillipore.com Furthermore, any unexpected phenotype observed with the negative control can point towards a previously unappreciated link between its off-targets (e.g., Aurora B) and other signaling cascades. sigmaaldrich.com This can open up new avenues of investigation into how different pathways, such as the cell cycle regulation (partially controlled by Aurora kinases) and the MAPK/ERK pathway, influence one another. nih.govmdpi.com The ability to perturb specific nodes in the network with a set of well-characterized tools, including active inhibitors and their negative controls, is fundamental to mapping these complex interactions. nih.gov

Development of Standardized Reporting for Negative Control Usage

To maximize the benefit of using negative controls and improve the reproducibility of scientific research, there is a growing movement towards establishing standardized guidelines for their use and reporting. nih.govnih.govnih.gov While not specific to this compound, this compound serves as an excellent example of why such standards are necessary.

Interactive Data Table: Kinase Inhibition Profile

CompoundPrimary TargetKnown Off-Targets
ERK Inhibitor IIERK1/2-
This compoundAurora BChk2, IRR/INSRR, Ack1/TNK2

Future Perspectives and Uncharted Research Avenues for Negative Control Compounds

Systematic Exploration of Uncharacterized Off-Target Activities

A primary challenge in the use of negative controls is the assumption that they are inert aside from their lack of activity against the primary target. However, minor structural modifications that abolish binding to the intended target can lead to a different off-target profile compared to the active probe. acs.orgnih.govbiorxiv.org In the case of "ERK Inhibitor II, Negative Control," it is a structural analog of ERK Inhibitor II, yet it demonstrates significant inhibitory activity against other kinases. sigmaaldrich.com Notably, it is a potent inhibitor of Aurora B kinase, Checkpoint kinase 2 (Chk2), Insulin (B600854) Receptor Related Receptor (IRR/INSRR), and Activated CDC42 kinase 1 (Ack1/TNK2). sigmaaldrich.com

Future research should focus on developing and applying unbiased proteomic and chemoproteomic approaches to map the full interactome of negative controls like "this compound." This will provide a more complete picture of their biological activities and help researchers to more accurately interpret their experimental results.

Development of Advanced Methodologies for Negative Control Validation

The validation of negative controls is as critical as the validation of the chemical probes themselves. Current validation often stops at confirming the lack of activity against the primary target. However, a more rigorous and multi-faceted approach is needed.

Future methodologies for negative control validation should include:

Comprehensive Selectivity Profiling: As mentioned above, screening against large kinase panels is a crucial first step. For "this compound," its known activity against Aurora B kinase and others underscores the necessity of this approach. sigmaaldrich.com

Cellular Thermal Shift Assays (CETSA): This technique can be used to verify the lack of target engagement of the negative control with the primary target in a cellular context.

Transcriptomic and Proteomic Profiling: Comparing the global gene expression and protein abundance changes induced by the active probe and the negative control can provide a systems-level view of their on- and off-target effects. Discrepancies in these profiles can reveal unexpected activities of the negative control.

Structural Biology Approaches: Co-crystallization studies of the negative control with its unintended targets can elucidate the molecular basis of off-target binding and inform the design of more specific negative controls in the future. Computational modeling can also predict potential off-targets based on structural similarities. acs.orgnih.govbiorxiv.org

Genetically Validated Models: Using cell lines with knockout or knockdown of the primary target, or with mutations that confer resistance to the active probe, can help to dissect the on-target versus off-target effects of both the probe and its negative control. nih.gov

The development and adoption of these advanced validation methodologies will be instrumental in increasing the reliability of chemical probe experiments.

Application in High-Content and Phenotypic Screening Approaches

High-content screening (HCS) and phenotypic screening are powerful tools for drug discovery and for understanding complex cellular processes. nih.govnih.govresearchgate.net These approaches rely on observing changes in cellular morphology, protein localization, or other phenotypic readouts. The use of well-characterized negative controls is paramount in these assays to ensure that the observed phenotypes are specifically linked to the inhibition of the intended target.

"this compound," with its known off-target activity against Aurora B kinase, presents an interesting case for its application in HCS. sigmaaldrich.com Aurora kinases are critical regulators of mitosis, and their inhibition leads to distinct and measurable cellular phenotypes, such as defects in chromosome segregation and cytokinesis. nih.govnih.govmdpi.com Therefore, "this compound" could potentially be used as a tool compound in HCS assays designed to identify modulators of mitosis.

However, its use as a negative control in a screen where the primary target is involved in a related process would be problematic. For example, if studying a protein involved in cell cycle progression, the anti-mitotic effects of "this compound" could confound the results. This highlights the need for careful consideration of the known off-target activities of a negative control when designing and interpreting phenotypic screens.

Future research should explore the use of negative controls with well-defined off-target activities as "activity-based probes" in their own right for specific cellular pathways. This could expand the utility of the existing chemical toolset.

Influence on the Design and Interpretation of Complex Biological Systems Studies

The study of complex biological systems, such as signaling networks and entire organisms, requires tools that can perturb the system in a highly specific manner. Chemical probes and their negative controls are central to this endeavor. The ERK signaling pathway, for which "this compound" is a tool, is a prime example of a complex and highly regulated network with numerous feedback loops. researchgate.netnih.govembopress.orgnih.gov

The off-target effects of a negative control can have significant and often unpredictable consequences in such complex systems. For example, the inhibition of Aurora B kinase by "this compound" could have downstream effects on multiple signaling pathways that are interconnected with the ERK pathway, making it difficult to isolate the effects of inhibiting the primary target of the active probe.

Therefore, the design of studies in complex biological systems must account for the potential off-target effects of the negative control. This includes:

Using multiple, structurally distinct probes and negative controls: This can help to distinguish on-target effects from off-target effects that are specific to a particular chemical scaffold. acs.orgnih.govchemicalprobes.orgcaymanchem.com

Integrating data from multiple experimental modalities: Combining data from chemical probe studies with data from genetic perturbations (e.g., CRISPR/Cas9 or RNAi) can provide a more complete and reliable picture of the system's behavior. nih.gov

Computational modeling: Mathematical models of signaling networks can be used to simulate the effects of inhibiting both the primary target and the known off-targets of the negative control, helping to predict and interpret experimental outcomes.

A deeper understanding of the influence of negative control off-target activities will be essential for the accurate modeling and interpretation of complex biological systems.

Promoting Best Practices in Chemical Probe Research and Reporting

The issues surrounding the use of negative controls highlight the need for greater rigor and transparency in chemical probe research and reporting. The scientific community is increasingly recognizing the importance of establishing and adhering to best practices for the use of chemical probes. acs.orgnih.govcaymanchem.com

For negative controls like "this compound," these best practices should include:

Comprehensive Characterization: Researchers should be encouraged to perform and publish comprehensive characterization data for their negative controls, including their off-target profiles.

Clear and Accurate Reporting: Publications should clearly state the identity and source of the negative control used, as well as any known off-target activities. The rationale for choosing a particular negative control should also be provided.

Deposition of Data in Public Databases: The creation and maintenance of public databases that curate information on chemical probes and their negative controls, including their off-target profiles, would be an invaluable resource for the research community.

Education and Training: Promoting awareness of the potential pitfalls of negative control use through workshops, webinars, and educational materials is essential for improving the quality of chemical probe research.

By promoting these best practices, the scientific community can ensure that negative controls are used appropriately and that the data generated from chemical probe experiments are reliable and reproducible. This will ultimately accelerate the pace of discovery in chemical biology and drug development.

Q & A

Q. What is the experimental role of ERK Inhibitor II, Negative Control in ERK signaling studies?

this compound is used to distinguish specific ERK pathway effects from nonspecific or off-target outcomes. For example, in phospho-ERK assays, cells treated with the negative control should not exhibit reduced ERK phosphorylation compared to active inhibitors. This validation ensures observed effects are due to ERK inhibition rather than experimental artifacts .

Q. What are the optimal storage conditions and handling protocols for this compound?

The compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (2 years). Dissolved stocks are stable for 6 months at -80°C or 1 month at -20°C. Avoid repeated freeze-thaw cycles to prevent degradation. Solutions should be prepared in compatible solvents (e.g., DMSO) at working concentrations (e.g., 5–10 µM) .

Q. What concentration ranges are typically effective for this compound in cell-based assays?

A standard concentration is 5 µM, as demonstrated in 48-hour cell cultures prior to flow cytometry or Western blot analysis. Adjustments may be needed based on cell type, treatment duration, and assay sensitivity .

Q. Which methodologies are recommended to assess ERK activity when using this negative control?

Phospho-specific flow cytometry or Western blotting are gold-standard methods. For flow cytometry, cells are fixed with BD Cytofix buffer and permeabilized with Phosflow Perm Buffer II to detect intracellular phospho-ERK levels. Parallel use of active ERK inhibitors (e.g., UO126) ensures specificity .

Advanced Research Questions

Q. How can researchers validate the specificity of this compound in multi-kinase assays?

Cross-validate results using orthogonal approaches:

  • Compare with active ERK inhibitors (e.g., FR180204) and kinase-dead mutants.
  • Employ siRNA-mediated ERK knockdown to confirm phenotype consistency.
  • Use phospho-antibody arrays to screen for off-target kinase modulation .

Q. How should contradictory data be resolved if the negative control exhibits unexpected activity?

Troubleshooting steps include:

  • Verifying compound purity via mass spectrometry or HPLC.
  • Testing solvent-only controls to exclude vehicle effects (e.g., DMSO).
  • Replicating experiments with alternative negative controls (e.g., scrambled peptides) .

Q. What experimental design considerations are critical when combining this compound with other pathway inhibitors?

  • Dose-response curves: Ensure non-overlapping toxicity profiles between inhibitors.
  • Temporal sequencing: Pre-treat with the negative control before adding active inhibitors to avoid cross-reactivity.
  • Include dual-positive (active + negative control) and dual-negative groups to isolate pathway crosstalk .

Q. How does this compound aid in interpreting conflicting results in ERK-mediated apoptosis studies?

In apoptosis assays, the negative control helps distinguish ERK-specific effects from nonspecific stress responses. For instance, if both active and negative inhibitors reduce cell viability, it suggests cytotoxicity unrelated to ERK signaling. Further validation via caspase-3 activation or Annexin V staining is recommended .

Methodological Best Practices

Q. How should solvent effects be controlled when using this compound?

  • Prepare matched solvent controls (e.g., DMSO at the same dilution as experimental groups).
  • Use low solvent concentrations (<0.1% v/v) to minimize cellular stress.
  • Validate solvent compatibility with cell viability assays (e.g., MTT) prior to large-scale experiments .

Q. What statistical approaches are recommended for analyzing data involving this compound?

  • Use two-way ANOVA to assess interactions between treatment groups and controls.
  • Include Tukey’s post hoc tests for multiple comparisons.
  • Report effect sizes and confidence intervals to contextualize biological relevance beyond p-values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.